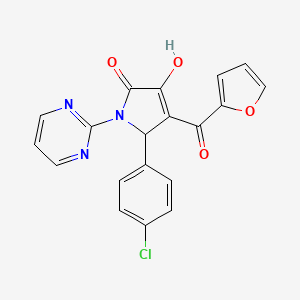![molecular formula C16H20N2O4 B3986165 {4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid](/img/structure/B3986165.png)
{4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid
Descripción general
Descripción
{4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid, also known as ABMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of morpholine-based derivatives and has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of {4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including DNA, RNA, and proteins. This compound has been found to induce DNA damage and inhibit DNA replication, which may contribute to its anticancer activity. Moreover, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and decreasing the activity of antioxidant enzymes such as superoxide dismutase (SOD). Moreover, this compound has been found to decrease the levels of glutathione, a major cellular antioxidant. Additionally, this compound has been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, this compound has shown potential in various scientific research applications, making it a versatile compound for lab experiments. However, this compound also has some limitations. It can induce oxidative stress and DNA damage, which may affect the results of experiments. Moreover, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on {4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid. One direction is to investigate the mechanism of action of this compound in more detail. This may involve identifying specific cellular targets and elucidating the molecular pathways involved in its activity. Another direction is to explore the potential of this compound in combination with other drugs or therapies. This may involve investigating the synergistic effects of this compound with chemotherapy drugs or immunotherapy. Additionally, future research may focus on developing new derivatives of this compound with improved activity and selectivity.
Aplicaciones Científicas De Investigación
{4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid has shown potential in various scientific research applications, including cancer therapy, anti-inflammatory treatment, and antimicrobial activity. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Moreover, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-[4-[2-(prop-2-enylamino)benzoyl]morpholin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-7-17-14-6-4-3-5-13(14)16(21)18-8-9-22-11-12(18)10-15(19)20/h2-6,12,17H,1,7-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPJJSYFCYBCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)N2CCOCC2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![17-[4-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3986097.png)
![N-(4-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3986101.png)


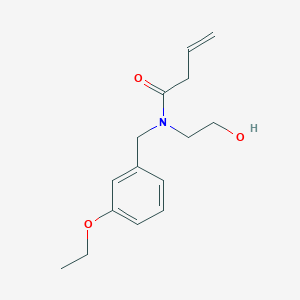
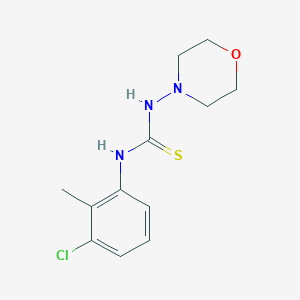
![6-[methyl(tetrahydro-3-furanyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B3986117.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B3986121.png)
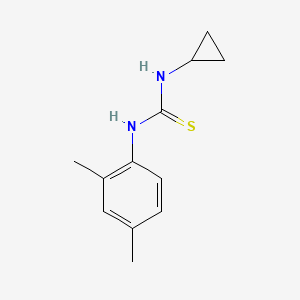
![2-chloro-N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B3986139.png)
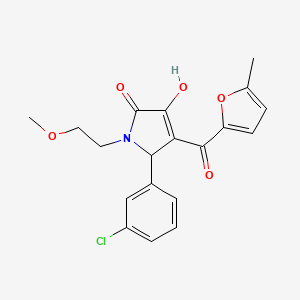
![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate](/img/structure/B3986159.png)
